molecular formula C20H25N3O3 B5671048 1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine

1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine

Cat. No. B5671048
M. Wt: 355.4 g/mol
InChI Key: ZHVDYHTZBWQUOR-UHFFFAOYSA-N
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Description

The molecule belongs to a class of compounds that includes chromenes, piperidines, and oxadiazoles. These moieties are commonly found in compounds with significant biological activities and are of interest in medicinal chemistry and materials science.

Synthesis Analysis

Synthesis of related compounds typically involves multi-step reactions starting from precursor molecules such as chromen-3-yl derivatives and oxadiazole-containing compounds. For instance, 3-(4H-chromen-3-yl)-5-(pyrrolidin-1-ylmethyl)-1,2,4-oxadiazoles and related structures have been synthesized through reactions involving chloromethyl intermediates and secondary amines like piperidine or morpholine (Rao et al., 2014).

Molecular Structure Analysis

The molecular structure of compounds similar to the one often features distinct conformational aspects due to the presence of the chromene and piperidine rings. For example, compounds with a chromene moiety linked to a piperidine ring may show specific crystal and molecular structures that can be elucidated using X-ray diffraction studies (Naveen et al., 2015).

properties

IUPAC Name

3,4-dihydro-2H-chromen-3-yl-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3/c1-13(2)18-21-19(26-22-18)14-7-9-23(10-8-14)20(24)16-11-15-5-3-4-6-17(15)25-12-16/h3-6,13-14,16H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHVDYHTZBWQUOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C(=O)C3CC4=CC=CC=C4OC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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